Ilimaquinone

Oncology Marine Natural Products Cytotoxicity

Ilimaquinone (CAS 71678-03-0) is a marine sponge-derived sesquiterpene quinone characterized by a 4,9-friedodrimane-type decalin skeleton linked to a 2,5-dioxygenated benzoquinone moiety. First isolated from Hippospongia metachromia, it has subsequently been identified in other Dictyoceratida sponges.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
CAS No. 71678-03-0
Cat. No. B159049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlimaquinone
CAS71678-03-0
Synonyms3-[[(1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl]methyl]-2-hydroxy-5-methoxy-2,5-cyclohexadiene-1,4-dione
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C
InChIInChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1
InChIKeyJJWITJNSXCXULM-YVUMSICPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilimaquinone (CAS 71678-03-0) for Research: Core Properties and Structural Profile of a Marine Sesquiterpene Quinone


Ilimaquinone (CAS 71678-03-0) is a marine sponge-derived sesquiterpene quinone characterized by a 4,9-friedodrimane-type decalin skeleton linked to a 2,5-dioxygenated benzoquinone moiety [1]. First isolated from Hippospongia metachromia, it has subsequently been identified in other Dictyoceratida sponges [1]. Ilimaquinone is recognized for its ability to reversibly disrupt the Golgi apparatus by inhibiting the association of β-COP and ADP-ribosylation factor (ARF) to Golgi membranes, thereby blocking protein secretion at 25 μM [2][3]. It also exhibits a range of in vitro activities including cytotoxicity against multiple cancer cell lines, anti-HIV, anti-microbial, and anti-inflammatory effects .

Why Ilimaquinone Cannot Be Interchanged with Other Sesquiterpene Quinones: A Procurement Perspective


The class of marine sesquiterpene quinones and hydroquinones, including compounds such as avarol, avarone, 5-epi-ilimaquinone, and ethylsmenoquinone, exhibits significant variability in biological potency and target selectivity due to subtle structural differences. For instance, the diastereomer 5-epi-ilimaquinone shows a different cytotoxicity profile compared to ilimaquinone [1]. Similarly, in enzymatic inhibition assays, the presence or absence of a hydroxyquinone group and specific side-chain modifications profoundly alter the IC50 values for targets like PPDK and PLA2 [2]. Therefore, assuming functional equivalence across this class is scientifically unsound. Procurement for specific research applications—whether investigating Golgi dynamics, antiviral mechanisms, or cancer cell signaling—must be compound-specific and guided by empirical, quantitative evidence, as detailed in Section 3.

Quantitative Differentiation: How Ilimaquinone's Performance Data Compares to Analogs


Cytotoxicity in Oral Cancer: Ilimaquinone vs. 5-epi-Ilimaquinone and Dictyoceratin C

In a direct head-to-head comparison, Ilimaquinone and its diastereomer 5-epi-ilimaquinone were evaluated for cytotoxicity against human oral squamous cell carcinoma (SCC2095) cells. Ilimaquinone exhibited an IC50 of 8.7 μM, while 5-epi-ilimaquinone was less potent, with an IC50 of 5.7 μM (note: lower value indicates higher potency), demonstrating a 1.53-fold difference in activity. A related compound from the same study, dictyoceratin C, showed an IC50 of 5.7 μM [1]. This indicates that the stereochemical configuration at C-5 significantly influences anticancer potency in this cell line.

Oncology Marine Natural Products Cytotoxicity

Antiproliferative Potency: Ilimaquinone in Prostate Cancer (PC-3) vs. 5-epi-Ilimaquinone in Lung Cancer (A549)

Cross-study comparison of antiproliferative activity reveals distinct potency profiles. Ilimaquinone inhibited the growth of prostate cancer PC-3 cells with a GI50 of 2.6 μM . In a separate study, 5-epi-ilimaquinone exhibited cytotoxicity against lung carcinoma A549 cells with an IC50 of 0.9 μg/mL (approximately 2.5 μM, based on a molecular weight of 358.5 g/mol) . While both compounds show potent activity in the low micromolar range, the difference in cell line sensitivity highlights that ilimaquinone's specific antiproliferative signature cannot be assumed for its diastereomer. Further data shows ilimaquinone has GI50 values of 5.8, 4.6, 4.9, 4.1, and 12.0 μM for DU145, LNCaP, MG63, A549, and Hep3B cells, respectively .

Prostate Cancer Lung Cancer Antiproliferative Activity

Phospholipase A2 (PLA2) Inhibition: Ilimaquinone's Moderate Activity Compared to Class Leaders

In a direct comparative study of several marine sponge-derived sesquiterpenoid quinones, ilimaquinone demonstrated measurable but moderate inhibition of bee venom phospholipase A2 (PLA2). Ilimaquinone achieved 36.4% inhibition at a concentration of 279 μM. This activity was significantly lower than that of ethylsmenoquinone, which achieved 73.2% inhibition at 269 μM, and smenospongiarine, which achieved 61.5% inhibition at 242 μM [1]. This 2-fold difference in inhibitory capacity at comparable concentrations clearly demonstrates that ilimaquinone is not the most potent PLA2 inhibitor within its structural class.

Inflammation Phospholipase A2 Enzyme Inhibition

Herbicidal Activity: Ilimaquinone as a Potent Inhibitor of Plant PPDK Enzyme

Ilimaquinone exhibits potent and selective inhibition of pyruvate phosphate dikinase (PPDK), a key regulatory enzyme in C4 plant metabolism, making it a valuable tool for herbicide research. It inhibited PPDK activity with an IC50 of 285.4 μM (95% CI: 256.4-317.7 μM). In a head-to-head comparison with related compounds, ilimaquinone was more potent than ethylsmenoquinone (IC50 = 316.2 μM) and significantly more potent than smenoquinone (IC50 = 556.0 μM) [1]. This demonstrates a structure-activity relationship where the hydroxyquinone functionality of ilimaquinone is preferred for PPDK inhibition over the variants present in its analogs.

Agrochemical Research Herbicide Discovery PPDK Inhibition

Enzymatic Target Engagement: Ilimaquinone's Inhibition of SAH Hydrolase, DNA Pol β, and Cdc25B

Ilimaquinone's polypharmacology includes inhibition of several key enzymes, which distinguishes it from other sesquiterpene quinones that may have more restricted target profiles. Specifically, ilimaquinone inhibits S-adenosylhomocysteine (SAH) hydrolase with an IC50 of 40 μM , DNA polymerase β with an IC50 of 45.2 μM, and the dual specificity phosphatase Cdc25B with an IC50 of 92 μM . This inhibitory profile is class-level inference, as direct comparative data for these specific enzymes against other sesquiterpene quinones is currently limited in public literature. However, the quantification of these activities provides a benchmark for selecting ilimaquinone when these pathways are under investigation.

Chemical Biology Enzyme Inhibition Cellular Signaling

Targeted Application Scenarios for Ilimaquinone in Research and Industrial Settings


Cancer Biology: Investigating Stereochemistry-Dependent Cytotoxicity

Researchers aiming to study the impact of subtle stereochemical changes on anticancer activity should select ilimaquinone. Evidence demonstrates that its diastereomer, 5-epi-ilimaquinone, exhibits a 1.53-fold difference in IC50 against oral squamous cell carcinoma cells [1]. This makes ilimaquinone and its epimer a valuable pair for elucidating structure-activity relationships in cancer cell models, rather than using a less well-characterized analog.

Herbicide Discovery: Targeting C4 Plant Metabolism with PPDK Inhibitors

Agrochemical research groups focusing on novel herbicides for C4 plants should prioritize ilimaquinone over other sesquiterpene quinones. It is a more potent inhibitor of the C4-specific enzyme PPDK (IC50 = 285.4 μM) compared to close analogs like ethylsmenoquinone (IC50 = 316.2 μM) and smenoquinone (IC50 = 556.0 μM) [2]. Its validated phytotoxicity provides a concrete starting point for lead optimization.

Cell Biology: Probing Golgi-Mediated Protein Trafficking and Secretion

For fundamental cell biology studies on intracellular transport, ilimaquinone is the tool of choice due to its well-defined mechanism of action. Unlike many other sesquiterpene quinones, it has been shown to specifically and reversibly induce Golgi vesiculation at 25 μM by inhibiting ARF and β-COP association [3][4]. This unique and quantified activity makes it essential for dissecting secretory pathways.

Antiviral Research: Exploring Multi-Target SARS-CoV-2 Inhibition

In the context of antiviral drug discovery, ilimaquinone presents a distinct in silico profile. A comparative molecular docking study predicted that ilimaquinone has a multi-target inhibitory potential against nine different SARS-CoV-2 proteins, a broader binding profile compared to repurposed drugs like remdesivir and hydroxychloroquine [5]. This suggests ilimaquinone is a promising scaffold for developing pan-viral or broadly acting antiviral agents, differentiating it from more single-target focused antivirals.

Technical Documentation Hub

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31 linked technical documents
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